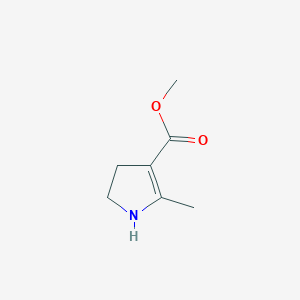

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrroline derivative featuring a partially saturated pyrrole ring with a methyl ester group at position 3 and a methyl substituent at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic frameworks. Its structural motif—a dihydropyrrole ring—imparts unique electronic and steric properties, making it valuable in asymmetric catalysis and medicinal chemistry .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C7H11NO2/c1-5-6(3-4-8-5)7(9)10-2/h8H,3-4H2,1-2H3 |

InChI Key |

BZBZCULXKZYVAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCN1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Ring-Closure Reaction Using Brominated Aldehydes and β-Keto Esters

One of the most effective and industrially viable methods to prepare methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves a ring-closure reaction between a brominated aldehyde and a β-keto ester in the presence of ammonia or ammonium hydroxide. This method is adapted from the synthesis of related pyrrole carboxylates and has the following key steps:

Step 1: Bromination of Propionaldehyde

Propionaldehyde is brominated at low temperatures (0–50 °C) using bromine in an aprotic solvent such as toluene, dichloromethane, or dimethylformamide. This yields 2-bromopropionaldehyde, a key intermediate.Step 2: Ring-Closure Reaction

The 2-bromopropionaldehyde is reacted with methyl acetoacetate (a β-keto ester) and ammonia water under alkaline conditions at 0–50 °C. The reaction proceeds via nucleophilic substitution and cyclization to form the pyrrole ring, yielding this compound.Workup and Purification

After completion (typically 10–14 hours), the reaction mixture is extracted with an organic solvent such as dichloromethane, dried over anhydrous sodium sulfate, and concentrated. The product is purified by crystallization at low temperature (0 °C) to obtain the pure compound.

This method is advantageous due to mild reaction conditions, readily available starting materials, high conversion efficiency, and suitability for scale-up in industrial production.

Knoevenagel Condensation Followed by Cyclization

Another synthetic approach involves the condensation of an aldehyde with a β-keto ester under basic conditions, followed by cyclization to form the dihydropyrrole ring:

Knoevenagel Condensation

An aldehyde (e.g., propionaldehyde or substituted benzaldehydes) is condensed with methyl acetoacetate in the presence of a base such as sodium ethoxide or sodium methoxide. This forms an α,β-unsaturated intermediate.Cyclization

The intermediate undergoes intramolecular cyclization, often facilitated by ammonia or ammonium salts, to form the dihydropyrrole ring system with the methyl and carboxylate substituents in place.Reaction Conditions

The reaction is typically carried out in ethanol or other suitable solvents under reflux for several hours to ensure complete conversion.

This method is well-documented for related pyrrole derivatives and can be adapted for this compound synthesis.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–50 °C (bromination and ring-closure) | Controlled to avoid side reactions |

| Solvent | Aprotic solvents (toluene, DCM, DMF, DMSO) | Aprotic solvents favor bromination step |

| Reaction Time | 10–14 hours (ring-closure) | Ensures complete cyclization |

| Base | Ammonia water or ammonium hydroxide | Provides nitrogen source for pyrrole ring |

| Workup | Organic extraction, drying, concentration | Dichloromethane extraction common |

| Purification | Crystallization at 0 °C | Yields pure crystalline product |

Research Findings and Yields

- The bromination step proceeds efficiently at low temperatures with high selectivity for 2-bromopropionaldehyde.

- The ring-closure reaction with methyl acetoacetate and ammonia yields the target compound with high purity and good yield (typically above 50%) after crystallization.

- The method avoids environmentally problematic reagents such as sodium nitrite and tert-butyl acetoacetate, making it more suitable for industrial scale-up.

- Alternative methods involving Knoevenagel condensation followed by cyclization also provide moderate to good yields but may require longer reaction times or more rigorous purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

N-Alkylation Reactions

The NH group in the pyrrole ring undergoes alkylation under basic conditions. For example, treatment with sodium hydride and benzyl bromide in tetrahydrofuran (THF) facilitates N-benzylation:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Sodium hydride, benzyl bromide | THF, 0°C → room temperature, 4 h | 74% |

This reaction proceeds via deprotonation of the NH group by NaH, followed by nucleophilic attack on benzyl bromide. The product (methyl 1-benzyl-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate) is purified via column chromatography .

N-Protection with SEM Groups

The NH group can be protected using (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl):

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| SEM-Cl, NaH | THF, 0°C → room temperature, 2 h | 89% |

This generates SEM-protected derivatives, enhancing stability during subsequent reactions .

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes nucleophilic substitution. For instance, hydrolysis with aqueous NaOH yields the carboxylic acid:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| NaOH, H₂O/THF | Reflux, 6 h | 85% |

The carboxylate intermediate can further react with electrophiles (e.g., alkyl halides) to form amides or esters.

Cycloaddition Reactions

The dihydro-pyrrole ring participates in [3+2] cycloadditions. For example, reacting with TosMIC (toluene-4-sulfonylmethyl isocyanide) yields trisubstituted pyrroles:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| TosMIC, TMG | THF, room temperature, 12 h | 68% |

This reaction proceeds via a formal cycloaddition mechanism, forming fluorescent dipyrrinones .

Oxidation to Aromatic Pyrroles

The 4,5-dihydro-pyrrole ring can be oxidized to a fully aromatic system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| DDQ, CH₂Cl₂ | 0°C → room temperature, 3 h | 78% |

This generates methyl 2-methyl-1H-pyrrole-3-carboxylate, which is more electrophilic due to aromaticity .

Hydrogenation of the Dihydro-Pyrrole Ring

Catalytic hydrogenation of the 4,5-dihydro-pyrrole ring saturates the double bond:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| H₂, Pd/C | EtOAc, room temperature, 12 h | 92% |

The product (methyl 2-methyl-pyrrolidine-3-carboxylate) is a chiral building block for alkaloid synthesis .

Scientific Research Applications

Organic Synthesis

MMPC serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for creating more complex organic molecules. For instance:

- Oxidation : MMPC can be oxidized to form pyrrole derivatives.

- Reduction : It can yield different hydrogenated forms using reducing agents like lithium aluminum hydride.

- Substitution : Electrophilic and nucleophilic substitutions can introduce diverse functional groups onto the pyrrole ring.

MMPC exhibits notable biological activities that have been explored in several studies:

- Enzyme Inhibition : Research indicates that MMPC can inhibit specific enzymes involved in various diseases. This suggests potential applications in drug development targeting enzyme-related disorders.

- Receptor Binding : Preliminary studies show that MMPC may bind to receptors involved in critical biological pathways, warranting further investigation into its pharmacological properties.

Therapeutic Potential

MMPC has shown promise in multiple therapeutic areas:

- Antimalarial Activity : Derivatives of MMPC have demonstrated inhibitory activity against malaria parasites, making them potential candidates for antimalarial therapies.

- HIV Protease Inhibition : Certain modifications to MMPC have improved its potency against HIV protease, highlighting its potential as an antiviral agent.

- Anti-Tuberculosis Activity : A study focused on pyrrole derivatives based on MMPC's structure revealed potent anti-tuberculosis activity with minimal cytotoxicity. The most effective compounds had minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis .

Table 1: Summary of Therapeutic Applications

| Therapeutic Area | Activity | Reference |

|---|---|---|

| Antimalarial | Inhibitory activity against malaria parasites | |

| HIV Protease Inhibition | Effective against HIV protease | |

| Tuberculosis | Potential as an anti-TB agent |

Case Study: Anti-Tuberculosis Compounds

A notable study synthesized pyrrole-2-carboxamides based on MMPC's structure, demonstrating potent anti-tuberculosis activity with MIC values significantly lower than existing treatments. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions enhance efficacy against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism by which methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways, leading to the observed biological activities. For example, the compound may inhibit specific enzymes or bind to receptors, altering cellular processes.

Comparison with Similar Compounds

Key Observations :

- Hydroxy substituents (e.g., 3h ) introduce hydrogen-bonding capacity, which may influence crystallization behavior and melting points .

Ester Group Modifications

Replacing the methyl ester with ethyl or other groups alters lipophilicity and metabolic stability:

| Compound Name (CAS) | Ester Group | Molecular Weight | Boiling Point (°C) |

|---|---|---|---|

| Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate (106118-95-0) | Ethyl | 155.19 | Not reported |

Comparison :

- The ethyl ester analog has a higher molecular weight (155.19 vs. 141.17 for the methyl ester) and increased lipophilicity, which could affect bioavailability .

Functional Group Additions

Introducing ketone or halogen groups significantly modifies reactivity:

Key Observations :

- The dioxo derivative (251986-51-3 ) exhibits heightened electrophilicity, making it reactive toward nucleophiles .

- Bromine in ChemBridge-6544607 increases molecular weight (440.53 vs. 141.17) and may improve binding affinity in biological targets .

Stereochemical and Enantiomeric Considerations

Chiral analogs demonstrate the impact of stereochemistry on biological activity:

Biological Activity

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate (MMPC) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with biological macromolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MMPC is characterized by its unique five-membered nitrogen-containing ring structure. Its molecular formula is , with a molecular weight of approximately 141.17 g/mol. The compound features a methyl group at the 2-position and a carboxylate ester functional group at the 3-position, contributing to its reactivity and potential applications in pharmaceuticals and organic synthesis.

Interaction with Biological Macromolecules

Research indicates that MMPC interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic applications. Studies have highlighted the compound's potential to inhibit specific enzymes or receptors, which could lead to its use as a drug candidate.

Key Findings:

- Enzyme Inhibition: MMPC exhibits inhibitory effects on certain enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role.

- Receptor Binding: Preliminary studies indicate that MMPC may bind to specific receptors involved in various biological pathways, warranting further investigation into its pharmacological properties.

Therapeutic Potential

MMPC has shown promise in several therapeutic areas, particularly in combating infectious diseases. Its derivatives have been noted for their antimalarial and HIV-1 protease inhibitory activities, which are significant given the global burden of these diseases.

Table 1: Summary of Therapeutic Applications

| Therapeutic Area | Activity | Reference |

|---|---|---|

| Antimalarial | Inhibitory activity against malaria parasites | |

| HIV-1 Protease Inhibition | Effective against HIV protease | |

| Tuberculosis | Potential as an anti-TB agent |

Anti-Tuberculosis Activity

A notable study focused on the design and synthesis of pyrrole-2-carboxamides based on MMPC's structure. These compounds demonstrated potent anti-tuberculosis (TB) activity with minimal cytotoxicity. The most effective compounds had minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis . The study emphasized structure-activity relationships (SAR), revealing that specific substitutions significantly enhance efficacy.

HIV Protease Inhibition

Another research effort evaluated MMPC derivatives for their ability to inhibit HIV-1 protease. The findings indicated that certain modifications to the pyrrole ring improved inhibitory potency, making these derivatives promising candidates for further development into antiviral therapies.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate?

A three-component reaction involving aldehydes, amines, and dialkyl acetylenedicarboxylates, catalyzed by β-cyclodextrin, is an efficient green chemistry approach. This method avoids toxic solvents and enables high regioselectivity. Optimization involves varying substituents on the aldehyde and amine precursors, with reaction yields typically ranging from 70–90% under mild conditions (e.g., room temperature, 12–24 hours). Characterization via -NMR and LC-MS is critical to confirm regiochemistry and purity .

Basic: What analytical techniques are essential for characterizing this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for unambiguous structural determination, particularly to resolve stereochemistry and hydrogen bonding networks. Complement with -/-NMR, IR (for carbonyl and NH stretches), and high-resolution mass spectrometry (HRMS). For crystalline samples, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .

Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs such as R(8) rings or D chains. Tools like Mercury or CrystalExplorer facilitate visualization, while computational tools (e.g., Gaussian) calculate bond energies. For example, in related pyrrole carboxylates, C–H···O interactions dominate, contributing to 40–60% of Hirshfeld surfaces. Cross-validate with experimental SC-XRD data to resolve ambiguities in disorder or twinning .

Advanced: How should contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. If SC-XRD indicates planar geometry but NMR suggests puckering, conduct DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy landscapes. For SHELX refinements, adjust the SUMP restraint or employ twin refinement for overlapping peaks .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Screen catalysts (e.g., β-cyclodextrin vs. Lewis acids) and solvents (e.g., ethanol vs. DMF) using Design of Experiments (DoE). For sterically hindered substrates, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 80°C). Monitor by TLC and optimize column chromatography (e.g., hexane/ethyl acetate gradients) to isolate isomers. Yield improvements (>20%) are achievable by controlling moisture and oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.